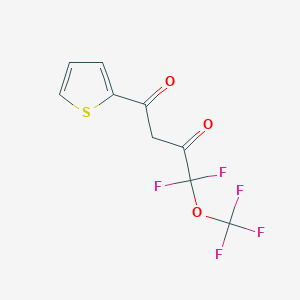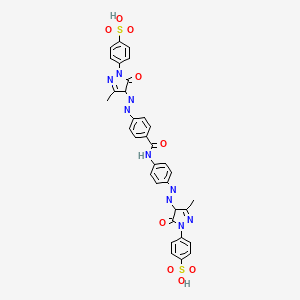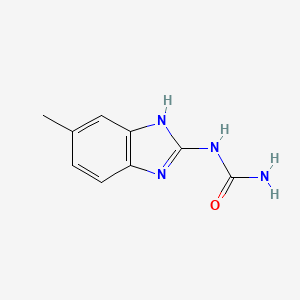
(6-methyl-1H-benzimidazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methyl-1H-benzimidazol-2-yl)urea is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This structural motif is found in various biologically active molecules and has been extensively studied for its therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-benzimidazol-2-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of a urea moiety. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Oxidative carbonylation: This method uses methanol and carbon monoxide in the presence of a catalyst.
Transesterification: This method involves the reaction of an ester with an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as oxidative carbonylation and transesterification due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(6-methyl-1H-benzimidazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
(6-methyl-1H-benzimidazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of fungicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of (6-methyl-1H-benzimidazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA grooves and interfere with DNA replication, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit enzymes involved in various biological processes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benomyl: A fungicide with a similar benzimidazole structure.
Carbendazim: Another fungicide with a benzimidazole core.
Thiabendazole: An anthelmintic with a benzimidazole structure.
Albendazole: An antiparasitic agent with a benzimidazole core.
Uniqueness
(6-methyl-1H-benzimidazol-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and urea moiety contribute to its unique reactivity and potential therapeutic applications .
Propiedades
Número CAS |
55864-38-5 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
(6-methyl-1H-benzimidazol-2-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6-7(4-5)12-9(11-6)13-8(10)14/h2-4H,1H3,(H4,10,11,12,13,14) |
Clave InChI |
VCUNITJMTKFRCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
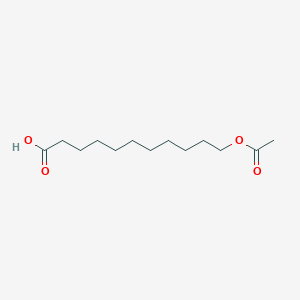
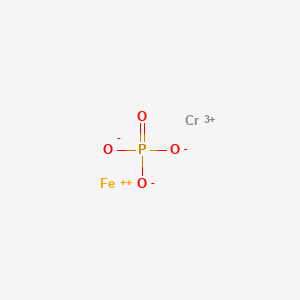
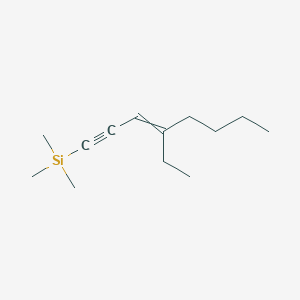
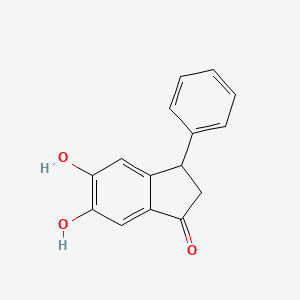
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
